

# A Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Bioimaging Applications

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## Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B6292524

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and applications of **Trisulfo-Cy5-Alkyne**, a fluorescent probe widely utilized in biological imaging and drug development. The document details its excitation and emission characteristics, provides a standardized experimental protocol for its use in bio-conjugation, and illustrates key processes through diagrams.

## Core Spectrophotometric and Physical Properties

**Trisulfo-Cy5-Alkyne** is a water-soluble, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Its high water solubility, conferred by the three sulfonate groups, minimizes non-specific binding in aqueous biological environments, leading to a high signal-to-noise ratio in imaging applications.

The key quantitative data for **Trisulfo-Cy5-Alkyne** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Excitation Maximum ( $\lambda_{ex}$ )	646 - 649 nm	[1][2][3][4]
Emission Maximum ( $\lambda_{em}$ )	662 - 671 nm	[1][2][3][4][5]
Molar Extinction Coefficient	250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][3][4][5]
Quantum Yield ( $\Phi$ )	~0.28	[5]
Recommended Laser Lines	633 nm or 647 nm	[2]
Solubility	Water, DMSO, DMF	[1][2]
Storage Conditions	-20°C, desiccated, protected from light	[1][2][5]

## Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules within fixed cells using **Trisulfo-Cy5-Alkyne**. This method is widely applicable for visualizing a variety of targets, such as proteins, glycans, and nucleic acids, that have been metabolically or enzymatically engineered to contain an azide group.

### Materials:

- Azide-modified cells on coverslips
- **Trisulfo-Cy5-Alkyne**
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click-iT® reaction buffer or equivalent
- Copper (II) sulfate ( $\text{CuSO}_4$ ) solution

- Reducing agent solution (e.g., sodium ascorbate)
- Fluorescence microscopy imaging system

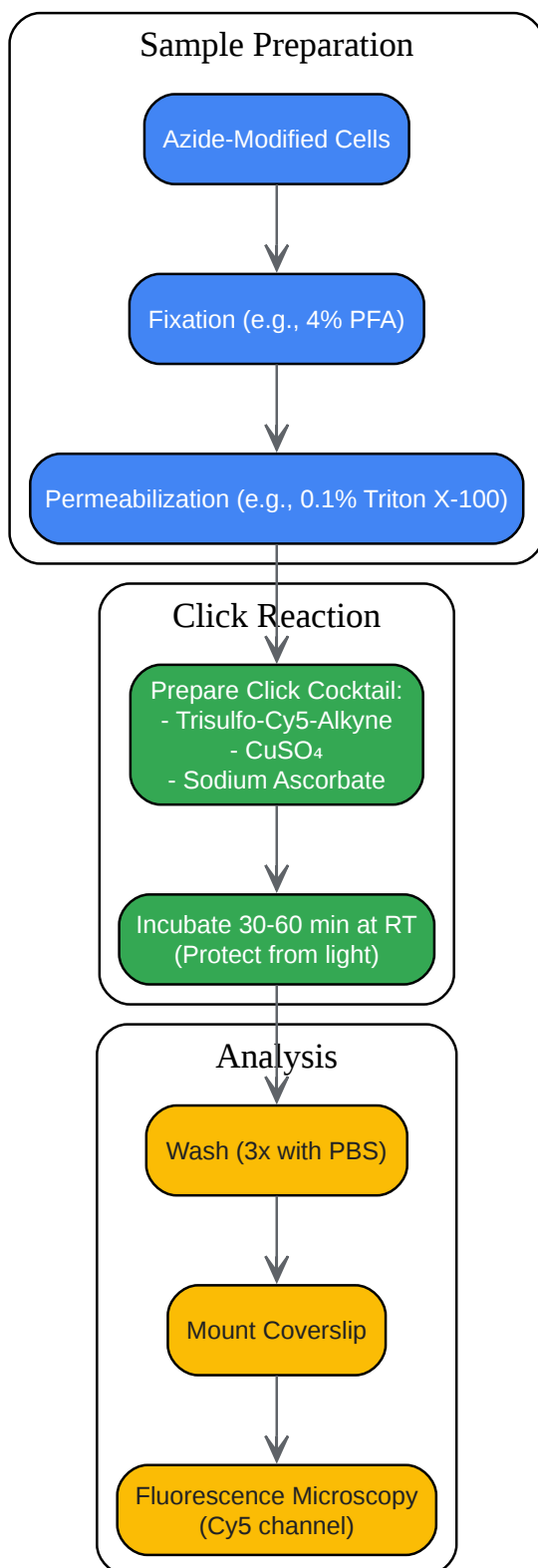
Procedure:

- Cell Fixation and Permeabilization:
  - Fix azide-modified cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Click Reaction:
  - Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:
    - Click-iT® reaction buffer
    - **Trisulfo-Cy5-Alkyne** (final concentration of 1-10  $\mu$ M)
    - Copper (II) sulfate (from a stock solution, final concentration of 1-2 mM)
    - Reducing agent (e.g., sodium ascorbate, freshly prepared, final concentration of 10-20 mM)
  - Aspirate the PBS from the cells and add the click reaction cocktail to completely cover the cells.
  - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging:

- Remove the click reaction cocktail and wash the cells three times with PBS.
- Mount the coverslip onto a microscope slide with an appropriate mounting medium.
- Image the cells using a fluorescence microscope equipped with filters suitable for Cy5 excitation and emission.

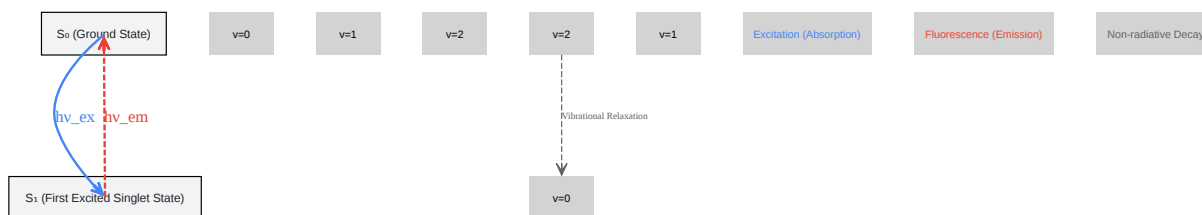
## Visualizations

The following diagrams illustrate the experimental workflow for cellular labeling and the fundamental principles of fluorescence.



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Caption: Experimental workflow for labeling azide-modified cells with **Trisulfo-Cy5-Alkyne**.



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Caption: Jablonski diagram illustrating the electronic transitions of **Trisulfo-Cy5-Alkyne**.

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## References

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